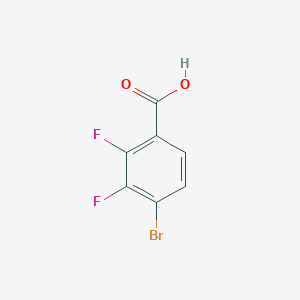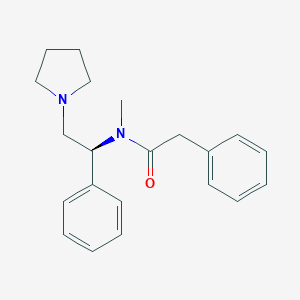
Mppepa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mppepa, also known as 2-methyl-6-(phenylethynyl) pyridine, is a compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a potent modulator of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is a promising target for the treatment of various neurological disorders.
Mécanisme D'action
Mppepa acts as a positive allosteric modulator of the α7nAChR. This receptor is widely distributed in the brain and plays a crucial role in various cognitive processes, including learning and memory. Mppepa enhances the activity of the α7nAChR by increasing the receptor's sensitivity to acetylcholine, resulting in improved cognitive function.
Effets Biochimiques Et Physiologiques
Mppepa has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are important for regulating mood and behavior. Additionally, Mppepa has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
Mppepa has several advantages for use in lab experiments. It is a potent and selective modulator of the α7nAChR, making it an ideal tool for studying the role of this receptor in various neurological disorders. Additionally, Mppepa has a long half-life, which allows for sustained modulation of the receptor. However, one limitation of using Mppepa in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the use of Mppepa in scientific research. One potential direction is the development of Mppepa-based therapies for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to explore the potential use of Mppepa in the treatment of mood disorders such as depression and anxiety. Finally, the development of more selective and potent modulators of the α7nAChR may lead to the discovery of new therapies for a range of neurological disorders.
Méthodes De Synthèse
Mppepa can be synthesized using a two-step procedure. The first step involves the reaction of Mppepabromo pyridine with phenylacetylene in the presence of a palladium catalyst. This reaction results in the formation of Mppepa(phenylethynyl) pyridine bromide. The second step involves the substitution of the bromide with fluoride using potassium fluoride in dimethyl sulfoxide. This reaction results in the formation of Mppepa.
Applications De Recherche Scientifique
Mppepa has been extensively studied for its potential applications in the field of neuroscience. It has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, Mppepa has been shown to have potential therapeutic benefits for the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propriétés
Numéro CAS |
157947-87-0 |
|---|---|
Nom du produit |
Mppepa |
Formule moléculaire |
C21H26N2O |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
N-methyl-2-phenyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C21H26N2O/c1-22(21(24)16-18-10-4-2-5-11-18)20(17-23-14-8-9-15-23)19-12-6-3-7-13-19/h2-7,10-13,20H,8-9,14-17H2,1H3/t20-/m1/s1 |
Clé InChI |
OVZWUDZIAAHNFG-HXUWFJFHSA-N |
SMILES isomérique |
CN([C@H](CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
SMILES canonique |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Synonymes |
MPPEPA N-methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



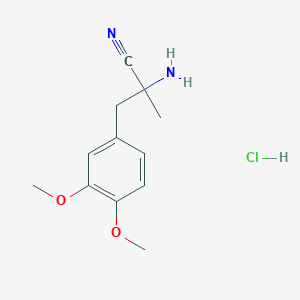
![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)
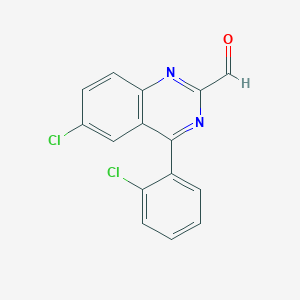



![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)
![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)
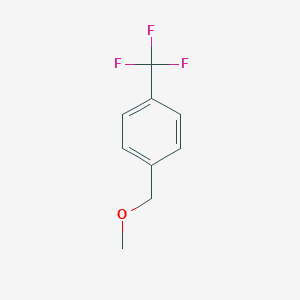

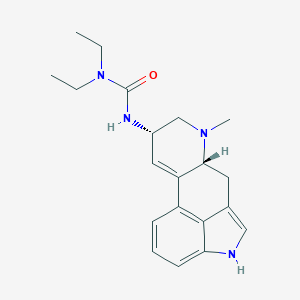

![3-Methyl-[1,3]thiazinan-2-ylideneamine](/img/structure/B125704.png)
